molecular formula C9H9KN2O6S B15289137 Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate

Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate

Cat. No.: B15289137
M. Wt: 312.34 g/mol
InChI Key: YVVVWTQPSUIPKN-UHFFFAOYSA-M
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Description

Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a sulfonate salt characterized by a benzene ring substituted with a dimethylcarbamoyl group at position 2, a nitro group at position 5, and a sulfonate group bound to a potassium counterion. This structure confers unique physicochemical properties, including high water solubility (due to the ionic sulfonate group), stability under moderate conditions, and reactivity influenced by the electron-withdrawing nitro and carbamoyl groups. Applications span pharmaceuticals (e.g., prodrug formulations), agrochemical intermediates, and specialty chemical synthesis .

Properties

Molecular Formula

C9H9KN2O6S

Molecular Weight

312.34 g/mol

IUPAC Name

potassium;2-(dimethylcarbamoyl)-5-nitrobenzenesulfonate

InChI

InChI=1S/C9H10N2O6S.K/c1-10(2)9(12)7-4-3-6(11(13)14)5-8(7)18(15,16)17;/h3-5H,1-2H3,(H,15,16,17);/q;+1/p-1

InChI Key

YVVVWTQPSUIPKN-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate typically involves multiple steps. One common method includes the nitration of a benzenesulfonate derivative followed by the introduction of a dimethylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biochemical pathways.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate, enabling comparative analysis of their properties and applications.

Dipotassium 2-Hydroxy-5-Nitrophenyl Sulfate (CAS 14528-64-4)

  • Structure : Features a hydroxyl group at position 2, a nitro group at position 5, and a sulfate ester with dipotassium counterions.
  • Key Differences :
    • The hydroxyl group increases acidity (pKa ~8–10) compared to the dimethylcarbamoyl group (pKa ~neutral).
    • The sulfate ester is more hydrolytically labile than the sulfonate group, limiting its use in aqueous formulations .
  • Applications : Primarily used in industrial synthesis as a nitration intermediate.

Sodium 2-[[5-Cyano-2,6-Bis(3-Methoxypropylamino)-4-Methylpyridin-3-yl]diazenyl]-5-Nitrobenzenesulfonate

  • Structure : A sodium sulfonate salt with an azo-linked pyridine moiety and nitro substitution.
  • Key Differences :
    • The azo group introduces chromophoric properties, making it suitable as a dye or pigment.
    • Sodium counterion reduces solubility in polar aprotic solvents compared to potassium salts .
  • Applications : Textile dyes, analytical reagents.

5-(Methylsulfonyl)-2-Nitrobenzoic Acid (CAS 69-78-3)

  • Structure : A benzoic acid derivative with a methylsulfonyl group at position 5 and nitro at position 2.
  • Key Differences :
    • The carboxylic acid group (pKa ~2–3) enhances acidity, contrasting with the sulfonate’s ionic stability.
    • Methylsulfonyl is a stronger electron-withdrawing group than dimethylcarbamoyl, altering electrophilic substitution patterns .
  • Applications : Intermediate in antibiotic synthesis.

Methyl 2-Methoxy-5-Nitrobenzoate

  • Structure : A benzoate ester with methoxy and nitro substituents.
  • Key Differences :
    • The ester group increases lipophilicity, enhancing membrane permeability but reducing water solubility.
    • Lacks the sulfonate’s ionic character, limiting use in hydrophilic formulations .
  • Applications : Precursor in organic synthesis, fragrances.

Potassium 2-[[4-[[3-Methyl-4-[(Phenylsulfonyl)Oxy]Phenyl]Azo]Phenyl]Amino]-5-Nitrobenzenesulfonate

  • Structure : A potassium sulfonate with azo and phenylsulfonyloxy substituents.
  • Key Differences :
    • The azo and phenylsulfonyloxy groups confer photostability and UV absorption, ideal for optical applications.
    • Higher molecular weight reduces diffusion efficiency compared to the target compound .
  • Applications : Photoresist materials, liquid crystal displays.

Data Table: Comparative Analysis

Compound Name Molecular Weight Solubility (Water) Key Functional Groups Applications
This compound ~350 g/mol High Sulfonate, nitro, carbamoyl Pharmaceuticals, catalysts
Dipotassium 2-hydroxy-5-nitrophenyl sulfate ~330 g/mol Moderate Sulfate, nitro, hydroxyl Industrial synthesis
Sodium 2-azo-5-nitrobenzenesulfonate ~520 g/mol High Sulfonate, nitro, azo Dyes, pigments
5-(Methylsulfonyl)-2-nitrobenzoic acid ~245 g/mol Low Carboxylic acid, nitro, sulfonyl Antibiotic intermediates
Methyl 2-methoxy-5-nitrobenzoate ~225 g/mol Insoluble Ester, nitro, methoxy Organic synthesis

Research Findings and Contradictions

  • Solubility Trends : Potassium sulfonates (target compound) exhibit superior aqueous solubility compared to sodium salts due to smaller hydrated ionic radius .
  • Stability: Sulfonate groups resist hydrolysis better than sulfate esters, as noted in vs. 6.
  • Contradiction : lists 5-(methylsulfonyl)-2-nitrobenzoic acid with low solubility, whereas sulfonate salts (e.g., target compound) show high solubility, highlighting the ionic group’s critical role .

Biological Activity

Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Antiinflammatory Effects : this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-23. This mechanism is particularly relevant in the context of autoimmune diseases like rheumatoid arthritis and inflammatory bowel diseases .
  • Neuroprotective Activity : Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects by enhancing neuronal survival under stress conditions, such as oxygen-glucose deprivation (OGD). This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent .

Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models with induced arthritis. Results showed a significant reduction in joint swelling and inflammation markers compared to control groups. The study concluded that the compound effectively modulates immune responses associated with inflammatory diseases .

Study 2: Neuroprotection in Ischemic Models

Another investigation focused on the neuroprotective effects of related compounds in ischemic stroke models. The results indicated that treatment with this compound significantly improved neuronal survival rates when compared to standard treatments like edaravone. The compound's ability to inhibit apoptosis and promote cell viability was highlighted .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced IL-6 and IL-23 production
NeuroprotectiveIncreased neuronal survival post-OGD
AntimicrobialEffective against various pathogens

Table 2: Case Study Results

Study FocusTreatment GroupControl GroupOutcome
Arthritis ModelThis compoundPlaceboSignificant reduction in swelling
Ischemic StrokeThis compoundEdaravoneHigher neuronal survival rates

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